N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine
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Overview
Description
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The presence of sulfur and nitrogen atoms in the structure enhances its ability to form strong interactions with biological molecules, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-N’-(1,3-thiazol-2-yl)butanediamide
Uniqueness
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine stands out due to its unique combination of the thiadiazole ring and dithietan-2-imine moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further highlight its uniqueness .
Properties
CAS No. |
59754-32-4 |
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Molecular Formula |
C5H5N3S3 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine |
InChI |
InChI=1S/C5H5N3S3/c1-3-7-8-4(11-3)6-5-9-2-10-5/h2H2,1H3 |
InChI Key |
QCLAXQGVNCWWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N=C2SCS2 |
Origin of Product |
United States |
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